4-cyclobutyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine
Description
The exact mass of the compound this compound is 354.19682292 g/mol and the complexity rating of the compound is 469. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-cyclobutyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN6/c20-15-11-21-19(22-12-15)26-8-6-25(7-9-26)17-10-16(13-2-1-3-13)23-18(24-17)14-4-5-14/h10-14H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IICXSUXUIGEYBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC(=N2)C3CC3)N4CCN(CC4)C5=NC=C(C=N5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-cyclobutyl-2-cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine has garnered attention in recent pharmacological studies due to its potential biological activities, particularly in cancer treatment and modulation of various biological pathways. This article explores the compound's biological activity, including its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFN
- CAS Number : 2549038-36-8
This compound features a pyrimidine core substituted with cyclobutyl and cyclopropyl groups, as well as a piperazine moiety linked to a fluoropyrimidine, which may enhance its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. It has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. In particular, compounds similar to this have demonstrated significant inhibition of CDK2 and CDK9, leading to cell cycle arrest and apoptosis in cancer cells .
Efficacy in Preclinical Studies
Recent studies have highlighted the compound's efficacy against various cancer cell lines. For example, analogs of pyrimidine derivatives have shown IC values ranging from 1.1 nM to 4.4 nM against human cancer cell lines, indicating potent antiproliferative activity . The compound's ability to induce G2/M phase arrest and promote apoptosis was confirmed through mechanistic studies involving protein expression analysis related to the cell cycle and apoptosis pathways .
Comparative Table of Biological Activity
| Compound Name | Target | IC (nM) | Mechanism |
|---|---|---|---|
| This compound | CDK2 | 0.004 | Inhibition |
| This compound | CDK9 | 0.009 | Inhibition |
| Compound 17j (analog) | Tubulin | 1.1 - 4.4 | CBSI |
Case Studies and Research Findings
- Antitumor Activity : A study demonstrated that the compound significantly inhibited primary tumor growth in an A549 xenograft model with inhibition rates of 42.51% at 5 mg/kg and 65.42% at 10 mg/kg doses, showcasing its potential for systemic administration in cancer therapies .
- Cell Cycle Regulation : Mechanistic studies indicated that the compound effectively modulates cell cycle-related proteins, leading to G2/M arrest and apoptosis in treated cells. This was evidenced by alterations in protein expression levels associated with these processes .
- Synergistic Effects : In combination therapy scenarios, compounds similar to this pyrimidine derivative have been shown to enhance the efficacy of existing chemotherapeutic agents, suggesting a potential role as an adjunct treatment option in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
